molecular formula C6H13NO2 B3238061 ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol CAS No. 1398569-79-3

((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol

Cat. No.: B3238061
CAS No.: 1398569-79-3
M. Wt: 131.17
InChI Key: LGXUYQPVNUGLTG-RITPCOANSA-N
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Description

((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a tetrahydropyran ring with an amino group and a hydroxymethyl group, makes it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of (2S,5R)-5-aminotetrahydro-2H-pyran-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes. These methods are designed to be scalable and cost-effective, ensuring high yields and purity of the final product. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation process under mild conditions .

Chemical Reactions Analysis

Types of Reactions

((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form more saturated derivatives using strong reducing agents.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Acyl chlorides, aldehydes, ketones

Major Products Formed

    Oxidation: Corresponding aldehydes or carboxylic acids

    Reduction: More saturated derivatives

    Substitution: Amides, imines, or other derivatives

Scientific Research Applications

Chemistry

In chemistry, ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically rich compounds, which are valuable in asymmetric synthesis .

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical assays .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the hydroxymethyl group can participate in additional interactions, enhancing binding affinity. These interactions can modulate the activity of the target molecules, leading to desired biological effects .

Properties

IUPAC Name

[(2S,5R)-5-aminooxan-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-5-1-2-6(3-8)9-4-5/h5-6,8H,1-4,7H2/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXUYQPVNUGLTG-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OCC1N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC[C@@H]1N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol
Reactant of Route 2
((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol
Reactant of Route 3
((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol
Reactant of Route 4
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((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol
Reactant of Route 5
((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol
Reactant of Route 6
((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol

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